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Abstract
VX-166 is a potent, broad-spectrum caspase inhibitor that has demonstrated significant

therapeutic potential in preclinical models of sepsis and nonalcoholic steatohepatitis (NASH).

This document provides a comprehensive overview of the discovery, chemical synthesis,

mechanism of action, and preclinical evaluation of VX-166. Detailed experimental protocols for

key in vitro and in vivo studies are provided, along with a summary of all available quantitative

data. Furthermore, this guide includes diagrammatic representations of the relevant signaling

pathways and experimental workflows to facilitate a deeper understanding of this promising

therapeutic agent.

Discovery and Rationale
VX-166 was developed by Vertex Pharmaceuticals as a small molecule inhibitor of caspases, a

family of cysteine proteases that play a central role in apoptosis (programmed cell death) and

inflammation. Excessive apoptosis and inflammation are key pathological features of sepsis, a

life-threatening organ dysfunction caused by a dysregulated host response to infection. By

inhibiting multiple caspases, VX-166 was designed to mitigate the widespread cell death and

inflammatory cascade that contribute to the high morbidity and mortality associated with sepsis.

[1][2][3] The therapeutic rationale extends to other conditions characterized by excessive

apoptosis and inflammation, such as NASH.[4]
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Chemical Synthesis
While a detailed, step-by-step synthesis protocol is proprietary and often contained within

patents, the general approach to synthesizing complex small molecules like VX-166 involves a

multi-step process. The IUPAC name for VX-166 is (S)-3-((S)-2-(3-

((methoxycarbonyl)amino)-2-oxopyridin-1(2H)-yl)butanamido)-4-oxo-5-(2,3,5,6-

tetrafluorophenoxy)pentanoic acid. The synthesis would likely involve the coupling of key chiral

intermediates and the formation of amide and ester bonds. A likely source for the detailed

synthesis is patent WO2010120880A1.[4]

Chemical Properties of VX-166

Property Value

IUPAC Name

(S)-3-((S)-2-(3-((methoxycarbonyl)amino)-2-

oxopyridin-1(2H)-yl)butanamido)-4-oxo-5-

(2,3,5,6-tetrafluorophenoxy)pentanoic acid

Molecular Formula C22H21F4N3O8

Molecular Weight 531.41 g/mol

Mechanism of Action: Pan-Caspase Inhibition
VX-166 functions as a pan-caspase inhibitor, meaning it blocks the activity of multiple

caspases. Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-

9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7) in the apoptotic pathway,

and inflammatory caspases (e.g., caspase-1, caspase-4, caspase-5) involved in cytokine

processing.

By inhibiting these key enzymes, VX-166 exerts its therapeutic effects through two primary

mechanisms:

Inhibition of Apoptosis: VX-166 blocks the activation of both the extrinsic (death receptor-

mediated) and intrinsic (mitochondrial) pathways of apoptosis, thereby preventing the

execution of programmed cell death.
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Suppression of Inflammation: VX-166 inhibits inflammatory caspases, leading to a reduction

in the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β)

and interleukin-18 (IL-18).[3]

The following diagram illustrates the central role of caspases in apoptosis and inflammation

and the inhibitory action of VX-166.
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Caption: VX-166 inhibits multiple caspases, blocking apoptosis and inflammation.

Quantitative Data
The following tables summarize the key quantitative data for VX-166 from preclinical studies.

Table 1: In Vitro Efficacy of VX-166

Assay Cell Type Stimulus IC50 (nM) Reference

IL-1β Release Human PBMCs LPS 260 ± 120 [3]

IL-18 Release Human PBMCs SAC 450 ± 170 [3]

Table 2: In Vivo Efficacy of VX-166 in a Murine Endotoxic Shock Model

Dose
(mg/kg)

Administr
ation
Route

Dosing
Schedule

Survival
Rate (%)

Vehicle
Survival
Rate (%)

p-value
Referenc
e

1 IV Bolus
0, 4, 8, 12h

post-LPS
~30 ~20 < 0.01 [1]

3 IV Bolus
0, 4, 8, 12h

post-LPS
~40 ~20 < 0.01 [1]

10 IV Bolus
0, 4, 8, 12h

post-LPS
~50 ~20 < 0.01 [1]

30 IV Bolus
0, 4, 8, 12h

post-LPS
~60 ~20 < 0.01 [1]

30 IV Bolus
0, 4, 8, 12h

post-LPS
75 0 < 0.0001 [2]

Table 3: In Vivo Efficacy of VX-166 in a Rat Cecal Ligation and Puncture (CLP) Model
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Dose
Administr
ation
Route

Dosing
Start
Time
post-CLP

Survival
Rate (%)

Vehicle
Survival
Rate (%)

p-value
Referenc
e

25 mg/ml

Continuous

Infusion

(mini-

osmotic

pump)

0h 88 38 < 0.01 [2]

25 mg/ml

Continuous

Infusion

(mini-

osmotic

pump)

3h 92 42 < 0.01 [2]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytokine Release Assay (Human PBMCs)
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human

donor blood using Ficoll-Paque density gradient centrifugation.

Cell Culture: Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine

serum, penicillin, and streptomycin.

Treatment: Pre-incubate PBMCs with varying concentrations of VX-166 for 1 hour.

Stimulation: Stimulate the cells with either lipopolysaccharide (LPS) for IL-1β release or

Staphylococcus aureus Cowan I (SAC) for IL-18 release.

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.

Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
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Cytokine Measurement: Quantify the levels of IL-1β and IL-18 in the supernatants using

commercially available ELISA kits.

Data Analysis: Calculate the IC50 values by plotting the percentage of cytokine inhibition

against the concentration of VX-166.

Murine Endotoxic Shock Model
Animals: Use male CD-1 mice.

Induction of Endotoxic Shock: Administer a lethal dose of lipopolysaccharide (LPS) from E.

coli (typically 20 mg/kg) via intravenous (IV) injection.

Treatment: Administer VX-166 or vehicle control at specified doses via IV bolus injection at

defined time points (e.g., 0, 4, 8, and 12 hours) post-LPS challenge.

Monitoring: Monitor the survival of the animals for a period of 96 hours.

Data Analysis: Compare the survival rates between the VX-166-treated and vehicle-treated

groups using statistical methods such as the log-rank test.

Rat Cecal Ligation and Puncture (CLP) Model
Animals: Use adult male Sprague-Dawley rats.

Surgical Procedure:

Anesthetize the rats.

Perform a midline laparotomy to expose the cecum.

Ligate the cecum below the ileocecal valve.

Puncture the ligated cecum with a needle (e.g., 18-gauge) to induce polymicrobial

peritonitis.

Return the cecum to the abdominal cavity and close the incision.
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Treatment: Administer VX-166 or vehicle control via continuous subcutaneous infusion using

a mini-osmotic pump implanted at the time of surgery or at specified time points post-CLP.

Monitoring: Monitor the survival of the animals for a period of 10 days.

Data Analysis: Compare the survival rates between the VX-166-treated and vehicle-treated

groups using appropriate statistical analyses.

The following diagram outlines the general experimental workflow for the preclinical evaluation

of VX-166.
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Caption: Preclinical evaluation workflow for VX-166.

Clinical Trials
As of the latest available information, there is no publicly available data from completed human

clinical trials of VX-166 for the treatment of sepsis. Further investigation into clinical trial
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databases would be required to determine the current status of its clinical development.

Conclusion
VX-166 is a potent pan-caspase inhibitor with a strong preclinical rationale for the treatment of

sepsis and other inflammatory and apoptotic conditions. Its ability to significantly improve

survival in robust animal models of sepsis highlights its therapeutic potential. The detailed

experimental protocols and quantitative data presented in this guide provide a solid foundation

for further research and development of this promising compound. The elucidation of its

detailed chemical synthesis from patent literature and the initiation of clinical trials will be critical

next steps in translating the preclinical success of VX-166 into a viable therapy for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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